molecular formula C21H24N4O B10911601 azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10911601
M. Wt: 348.4 g/mol
InChI Key: JOTJCUUGDZVTGT-UHFFFAOYSA-N
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Description

1-AZEPANYL(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivativesThe structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various functional groups, making it a versatile molecule for scientific research and industrial applications .

Preparation Methods

The synthesis of 1-AZEPANYL(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves several steps, starting from the preparation of the pyrazolo[3,4-b]pyridine core. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . This reaction forms the pyrazolo[3,4-b]pyridine scaffold, which is then further functionalized to introduce the azepanyl, ethyl, and phenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

1-AZEPANYL(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

1-AZEPANYL(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AZEPANYL(1-ETHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. It also interacts with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. These interactions are mediated by the compound’s functional groups, which form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .

Properties

Molecular Formula

C21H24N4O

Molecular Weight

348.4 g/mol

IUPAC Name

azepan-1-yl-(1-ethyl-6-phenylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H24N4O/c1-2-25-20-18(15-22-25)17(21(26)24-12-8-3-4-9-13-24)14-19(23-20)16-10-6-5-7-11-16/h5-7,10-11,14-15H,2-4,8-9,12-13H2,1H3

InChI Key

JOTJCUUGDZVTGT-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCCCCC4

Origin of Product

United States

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